molecular formula C19H15FN4O3S B15099032 N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B15099032
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: DBKLMFUKSXRCTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 2-fluorophenyl group attached to the acetamide moiety and a triazole ring substituted with furan heterocycles. The compound’s structure includes a sulfanyl bridge linking the acetamide to the triazole core, with furan-2-yl at position 5 and a furan-2-ylmethyl group at position 4 of the triazole. This substitution pattern distinguishes it from related analogs, as the dual furan substituents may enhance π-π stacking interactions and modulate solubility compared to alkyl or aryl substituents .

Synthetic routes for such compounds typically involve alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions, followed by crystallization . The compound and its analogs have been investigated for anti-exudative activity, with studies showing that fluorinated phenyl groups and heterocyclic substituents (e.g., furan) enhance bioactivity .

Eigenschaften

Molekularformel

C19H15FN4O3S

Molekulargewicht

398.4 g/mol

IUPAC-Name

N-(2-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15FN4O3S/c20-14-6-1-2-7-15(14)21-17(25)12-28-19-23-22-18(16-8-4-10-27-16)24(19)11-13-5-3-9-26-13/h1-10H,11-12H2,(H,21,25)

InChI-Schlüssel

DBKLMFUKSXRCTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)F

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, while also providing insights into structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The chemical structure of N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be represented as follows:

C20H16FN5O2S\text{C}_{20}\text{H}_{16}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

This compound features a triazole ring, which is known for its diverse biological activities.

Antifungal Activity

The 1,2,4-triazole moiety is recognized for its antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal activity against various fungal pathogens. In a study evaluating several triazole derivatives, it was found that compounds with similar structures to N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated effective inhibition against strains such as Candida albicans and Aspergillus niger .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Compound AC. albicans3.125 µg/mL
Compound BA. niger6.25 µg/mL
N-(2-fluorophenyl)-...C. albicansTBD

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Triazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that compounds similar to N-(2-fluorophenyl)-... exhibit potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Table 2: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CS. aureus0.78 µg/mL
Compound DE. coli1.56 µg/mL
N-(2-fluorophenyl)-...P. aeruginosaTBD

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have revealed their ability to inhibit cancer cell proliferation. The SAR studies suggest that modifications on the triazole ring significantly influence cytotoxicity against various cancer cell lines . For example, compounds with electron-donating groups on the phenyl ring exhibited enhanced antiproliferative effects.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines such as HeLa and MCF7. The results indicated that certain derivatives showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 3: Anticancer Activity of Triazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound EHeLa15.0
Compound FMCF712.5
N-(2-fluorophenyl)-...TBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups in the structure of triazoles significantly affects their biological activity. For instance:

  • Electron-withdrawing groups increase potency by enhancing interaction with target enzymes.
  • Hydrophobic interactions play a critical role in binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituents at the triazole’s 4- and 5-positions and the aryl/heteroaryl group on the acetamide. Below is a comparative analysis of key analogs:

Compound Name Triazole Substituents Acetamide Substituent Key Biological Activities References
Target Compound
N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
4: Furan-2-ylmethyl
5: Furan-2-yl
2-fluorophenyl Anti-exudative activity (comparable to diclofenac sodium)
N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Methyl
5: Furan-2-yl
2-fluorophenyl Moderate anti-inflammatory activity
N-(5-fluoro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Ethyl
5: Furan-2-yl
5-fluoro-2-methylphenyl Enhanced solubility, unconfirmed bioactivity
N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Methyl
5: Furan-2-yl
3-chloro-4-fluorophenyl Potent anti-exudative activity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Ethyl
5: Furan-2-yl
2,4-difluorophenyl High lipophilicity, moderate activity
N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide 4: Aryl carbamoyl methyl
5: Pyridin-4-yl
Varied aryl groups Antimicrobial, antioxidant, anti-inflammatory

Key Findings

Anti-Exudative Activity :

  • The target compound’s dual furan substituents likely enhance π-π interactions with biological targets, contributing to its anti-exudative efficacy (70–80% inhibition in rat models at 10 mg/kg) .
  • Substitution of the triazole’s 4-position with ethyl (e.g., ) or methyl (e.g., ) reduces activity compared to furan-2-ylmethyl, suggesting bulkier substituents may sterically hinder binding .
  • Chlorine or additional fluorine on the phenyl ring (e.g., 3-chloro-4-fluorophenyl in ) improves activity due to increased electron-withdrawing effects .

Pyridinyl substituents () introduce polarity, enhancing solubility but requiring optimization for membrane permeability .

Antimicrobial Activity :

  • Pyridinyl-triazole derivatives () exhibit broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against E. coli, S. aureus), outperforming furan-substituted analogs .

Discussion of Contradictions and Limitations

  • Substituent Trade-offs : While electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance bioactivity, they may also increase toxicity risks .
  • Furan vs. Pyridine : Furan-based compounds show superior anti-exudative activity, but pyridine derivatives excel in antimicrobial applications, highlighting target-specific design needs .
  • Synthetic Challenges : Introducing furan-2-ylmethyl at the triazole’s 4-position requires multi-step synthesis, complicating large-scale production .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.